2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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Overview
Description
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylamino and benzaldehyde groups. One common method is the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. If used in materials science, its electronic properties might be exploited in the design of new conductive materials.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-5-(5-phenyl-1,3,4-thiadiazol-2-yl)benzaldehyde: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(Dimethylamino)-5-(5-phenyl-1,3,4-triazol-2-yl)benzaldehyde: Contains an additional nitrogen atom in the ring.
Properties
CAS No. |
831197-39-8 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)15-9-8-13(10-14(15)11-21)17-19-18-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
RIUKXBXVQLJSGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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